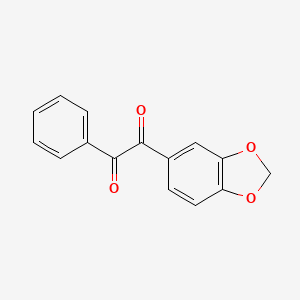![molecular formula C10H16O B14423062 [(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol CAS No. 85761-25-7](/img/structure/B14423062.png)
[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a methyl group, a prop-1-en-2-yl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a suitable cyclopentene derivative, the introduction of the prop-1-en-2-yl group can be achieved through a series of addition and elimination reactions. The final step typically involves the reduction of a carbonyl group to form the methanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The prop-1-en-2-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol can be compared with other similar compounds, such as:
(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: This compound has a similar structure but includes a tetrahydrofuran ring instead of a cyclopentene ring.
Linalool oxide: Another structurally related compound with different functional groups and applications.
The uniqueness of [(5S)-2-methyl-5-prop-1-ylcyclopenten-1-yl]methanol lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
CAS No. |
85761-25-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h9,11H,1,4-6H2,2-3H3/t9-/m0/s1 |
InChI Key |
KIGJGCPWLLIPBZ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C([C@@H](CC1)C(=C)C)CO |
Canonical SMILES |
CC1=C(C(CC1)C(=C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


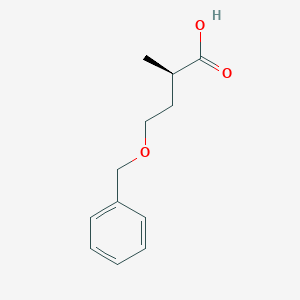
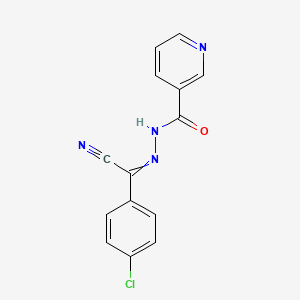
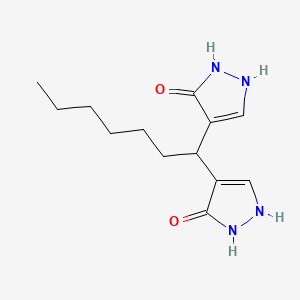
![N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B14423008.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-xanthene]](/img/structure/B14423012.png)

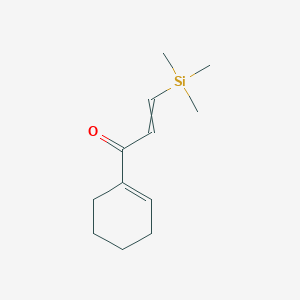
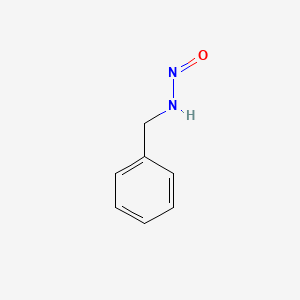

![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
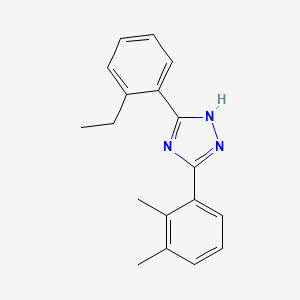
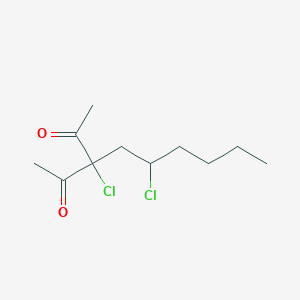
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
